molecular formula C15H15N3O3 B11710094 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide

Cat. No.: B11710094
M. Wt: 285.30 g/mol
InChI Key: PMGCFRMHNRKQMF-RQZCQDPDSA-N
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Description

Systematic Nomenclature and Structural Identification

Systematic Nomenclature

The compound follows IUPAC naming conventions for Schiff bases:

  • Primary name : N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide.
  • Alternative designations :
    • 3-Pyridinecarboxylic acid, 2-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide (ACD/Index Name).
    • Nicotinic acid (3-ethoxy-4-hydroxy-benzylidene)-hydrazide.

The "E" designation indicates trans configuration across the hydrazone double bond, a critical feature for its biological activity.

Table 1: Molecular Properties
Property Value
Molecular formula C15H15N3O3
Average mass 285.303 g/mol
Monoisotopic mass 285.111341 Da
Hydrogen bond donors 3 (2 × NH, 1 × OH)
Hydrogen bond acceptors 5 (3 × O, 2 × N)
ChemSpider ID 11967627

Historical Context in Schiff Base Chemistry

Schiff bases, first reported by Hugo Schiff in 1864, are imine derivatives formed via condensation of primary amines with carbonyl compounds. N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide belongs to a subclass of hydrazide-based Schiff bases, which gained prominence in the 20th century for their:

  • Coordination versatility : The hydrazide (–CONHNH2) group acts as a tridentate ligand, binding metals through the pyridine nitrogen, carbonyl oxygen, and imine nitrogen.
  • Pharmaceutical relevance : Early studies in the 1970s revealed that nicotinohydrazide derivatives exhibit antitubercular and antiviral properties, driving interest in structural analogs.

The synthesis of this compound follows classical Schiff base methodology:

  • Step 1 : Nicotinic acid hydrazide (C5H5N3O) reacts with 3-ethoxy-4-hydroxybenzaldehyde in ethanol under reflux.
  • Step 2 : Acid-catalyzed dehydration forms the C=N bond, yielding the E-isomer as the major product due to steric and electronic factors.

Positional Isomerism in Nicotinohydrazide Derivatives

Nicotinohydrazide derivatives exhibit distinct properties based on substituent positions:

Table 2: Positional Isomerism Effects
Isomer Pyridine-Hydrazide Dihedral Angle Biological Activity
Nicotinohydrazide (3-position) 33.79° Moderate antimicrobial
Isonicotinohydrazide (4-position) 17.14° Enhanced metal coordination
Picolinohydrazide (2-position) 5.2° High planar stability

Key structural differences:

  • 3-Substituted derivatives : The asymmetric positioning of the hydrazide group relative to the pyridine nitrogen creates a bent conformation, reducing π-conjugation but enhancing solubility.
  • Crystallographic studies : X-ray diffraction reveals that N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide crystallizes in the orthorhombic system with space group P212121, stabilized by N–H···O and O–H···N hydrogen bonds.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-2-21-14-8-11(5-6-13(14)19)9-17-18-15(20)12-4-3-7-16-10-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-9+

InChI Key

PMGCFRMHNRKQMF-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Standard Procedure

  • Reagents :

    • 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv).

    • Nicotinohydrazide (1.1 equiv).

    • Ethanol (anhydrous, 20 mL/mmol).

    • Glacial acetic acid (2–3 drops).

  • Protocol :

    • Reflux at 80°C for 4–6 hours.

    • Cool to room temperature, filter precipitated product, and wash with cold ethanol.

  • Yield : 75–85%.

Solvent and Catalyst Optimization

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolAcetic acid80582
MethanolHCl (0.1 M)65678
THFNone70868
Water-Ethanol (1:3)p-TSA90388

Findings :

  • Protic solvents (ethanol, methanol) enhance reaction rates due to hydrogen bonding stabilization of intermediates.

  • Acid catalysts (e.g., p-toluenesulfonic acid, p-TSA) reduce reaction times by protonating the carbonyl oxygen, increasing electrophilicity.

Crystallization and Purification

Crude this compound is purified via recrystallization:

  • Solvent Systems : Ethanol-water (4:1 v/v) or ethyl acetate-hexane (3:1).

  • Crystal Structure : The E-configuration is confirmed by single-crystal X-ray diffraction, showing a dihedral angle of 8.2° between the pyridine and phenyl rings.

Scalability and Industrial Considerations

Large-scale synthesis (>1 kg) faces challenges:

  • Cost of 3-Ethoxy-4-hydroxybenzaldehyde : ~$120–150/g (research-grade), necessitating in-house aldehyde synthesis.

  • Waste Management : Ethanol recovery systems and Mn/Cr residue treatment are critical for environmentally sustainable production.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) reduces reaction time to 20–30 minutes with comparable yields (80–83%).

Solid-State Mechanochemical Synthesis

Ball-milling equimolar aldehyde and hydrazide for 45 minutes achieves 72% yield, avoiding solvent use.

Characterization and Quality Control

TechniqueKey Data Points
¹H NMR δ 8.95 (s, 1H, CH=N), 10.12 (s, 1H, OH)
IR 1625 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H)
HPLC Purity >98% (C18 column, MeOH:H₂O 70:30)

Chemical Reactions Analysis

Salor-int l401374-1ea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide has the molecular formula C15H15N3O3C_{15}H_{15}N_{3}O_{3} and a molecular weight of approximately 285.30 g/mol. The compound features an ethoxy group and a hydroxy group on the aromatic ring, which contribute to its biological activity and solubility characteristics.

Structural Characteristics:

  • Chemical Formula: C15H15N3O3C_{15}H_{15}N_{3}O_{3}
  • Molecular Weight: 285.30 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness as a potential antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Antitumor Activity

The compound has also shown promising results in antitumor assays. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting mechanisms such as the modulation of signaling pathways related to cell survival and death.

Case Study: Cytotoxicity Assays
In a study involving human breast cancer cells (MCF-7), this compound exhibited significant cytotoxicity, with an IC50 value determined to be approximately 25 µM at concentrations ranging from 10 µM to 50 µM over 48 hours.

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture, particularly as a fungicide. Its structural similarity to known fungicidal compounds suggests that it could be effective against various plant pathogens.

Mechanism of Action

The mechanism of action of Salor-int l401374-1ea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may exert its effects through the modulation of oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The biological and physicochemical properties of nicotinohydrazide derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Nicotinohydrazide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity References
Target Compound 3-ethoxy-4-hydroxyphenyl 299.28 High lipophilicity (ethoxy), hydrogen bonding (hydroxyl) Under investigation; inferred antioxidant/antimicrobial potential
(E)-N'-(2,4-dihydroxybenzylidene)nicotinohydrazide 2,4-dihydroxyphenyl ~273.25 High solubility (two hydroxyls), forms stable Mn(II), Fe(II), Pt(II) complexes Metal complexes show antimicrobial activity
N’-[(3-nitrophenyl)methylidene]pyridine-4-carbohydrazide 3-nitrophenyl ~284.25 Electron-withdrawing nitro group reduces electron density No inhibition against Mycobacterium tuberculosis H37Rv strain
N’-[1-(5-fluoro-2-hydroxyphenyl)methylidene]nicotinohydrazide 5-fluoro-2-hydroxyphenyl ~289.25 Fluorine enhances electronegativity, hydroxyl aids coordination Oxovanadium(V) complexes exhibit antibacterial activity
Ftivazide (N′-[(4-hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide) 4-hydroxy-3-methoxyphenyl ~285.27 Moderate lipophilicity (methoxy), anti-inflammatory Effective in chronic inflammation models
N′-[(3-methyl-2-thienyl)methylene]nicotinohydrazide 3-methylthiophene 245.30 Heterocyclic thiophene enhances π-stacking Not reported; structural uniqueness may aid in drug design

Physicochemical Properties

  • Thermal Stability : Schiff bases with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability due to reduced resonance stabilization, whereas ethoxy/hydroxyl derivatives are more stable .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide?

Methodological Answer:
The compound is synthesized via Schiff-base condensation between 3-ethoxy-4-hydroxybenzaldehyde and nicotinohydrazide. Key steps include:

  • Reaction Optimization : Maintaining pH ~4–5 (acetic acid catalysis), refluxing in ethanol at 70–80°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    Characterization :
    • Spectroscopy : FT-IR (C=N stretch ~1600 cm⁻¹, phenolic O–H ~3300 cm⁻¹), ¹H/¹³C NMR (azomethine proton at δ 8.3–8.5 ppm), and UV-Vis (π→π* transitions of conjugated system) .
    • Single-Crystal X-ray Diffraction : Confirms E-configuration and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How do crystallographic challenges impact structural determination of this hydrazide?

Methodological Answer:
Crystallization often yields twinned or poorly diffracting crystals due to flexible hydrazone moieties. Strategies include:

  • SHELXL Refinement : Use of TWIN/BASF commands to model twinning, with R-factor convergence <5% .
  • Hydrogen-Bond Analysis : Identify infinite chains (N–H···O) or dimers (O–H···N) via PLATON, resolving disorder in ethoxy/phenolic groups .
  • Low-Temperature Data Collection : Mitigates thermal motion artifacts, improving resolution to <1.0 Å .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Screening : Disk diffusion assays against S. aureus (ZOI ~15 mm at 100 µg/mL) and E. coli (MIC = 32 µg/mL), attributed to halogen substituents enhancing membrane disruption .
  • Insulin-Mimetic Activity : In alloxan-diabetic mice, 50 mg/kg dose reduces blood glucose by 40% over 6 hours via vanadium complexation .

Advanced: How can computational methods validate experimental spectroscopic and bioactivity data?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry, matching experimental bond lengths (C=N: 1.28 Å calc. vs. 1.30 Å XRD) .
  • Molecular Docking : AutoDock Vina predicts binding to S. aureus FabI (ΔG = −8.2 kcal/mol) via π-π stacking with Phe204 .
  • ADME Prediction : SwissADME estimates LogP = 2.1 (±0.3), indicating moderate blood-brain barrier penetration .

Advanced: How do substituent variations affect structure-activity relationships (SAR)?

Methodological Answer:

  • Halogen Substitution : Bromine at C6 increases antimicrobial activity (MIC from 64 → 32 µg/mL) by enhancing lipophilicity (ClogP +0.5) .
  • Ethoxy vs. Methoxy : Ethoxy at C3 improves solubility (logS = −3.2 vs. −4.1 for methoxy) but reduces receptor affinity (IC50 increases 2-fold) .
  • Bulkier Groups : tert-Butyl substituents decrease solubility (logS <−5) but enhance thermal stability (TGA decomposition >250°C) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC50 values using standardized protocols (e.g., CLSI M07-A10 for antimicrobials) .
  • Solvent Effects : DMSO >1% may inhibit enzyme activity; use β-cyclodextrin for hydrophobic derivatives .
  • Strain Variability : Test against ATCC reference strains (e.g., S. aureus ATCC 25923) to control for resistance .

Advanced: What strategies optimize purity and stability during synthesis?

Methodological Answer:

  • HPLC Purity Assessment : C18 column (MeCN:H2O 70:30), retention time 8.2 min, ensuring >98% purity .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation, with ethoxy hydrolysis as the primary pathway .
  • Storage : Lyophilized form in amber vials under N2 at −20°C prevents oxidation .

Advanced: What mechanistic insights exist for the condensation reaction?

Methodological Answer:

  • Kinetic Studies : Pseudo-second-order kinetics (k = 0.024 L/mol·s) confirm rate-limiting imine formation .
  • Acid Catalysis : Protonation of carbonyl oxygen (pKa ~3.5) facilitates nucleophilic attack by hydrazide .
  • Byproduct Identification : LC-MS detects hydrazone-ethanol adducts (m/z 325.1) under excess ethanol conditions .

Basic: What therapeutic applications are being explored?

Methodological Answer:

  • Antidiabetic Agents : Vanadium complexes reduce hyperglycemia in murine models via PI3K/Akt pathway activation .
  • Anticancer Leads : Apoptosis induction in MCF-7 cells (IC50 = 18 µM) through Bcl-2/Bax ratio modulation .

Advanced: How to assess thermal and photolytic stability?

Methodological Answer:

  • TGA/DSC : Decomposition onset at 215°C (ΔH = 145 J/g) indicates thermal robustness .
  • Photodegradation : UV irradiation (254 nm, 48 h) shows 20% degradation, monitored by HPLC .

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